

physical and chemical properties of Methyl 4aminobenzoate

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Compound of Interest		
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An In-depth Technical Guide to Methyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobenzoate, also known as methyl para-aminobenzoate or methyl paminobenzoate, is an organic compound with the chemical formula C₈H₉NO₂. It is the methyl ester of 4-aminobenzoic acid. This compound serves as a crucial intermediate in various organic syntheses, including pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] Its bifunctional nature, containing both an amino group and an ester group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and key chemical reactions relevant to research and development.

Physical and Chemical Properties

Methyl 4-aminobenzoate is a solid at room temperature, appearing as white to light yellow or beige crystals or crystalline powder.[2][3][4][5] It is stable under normal storage conditions, though it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[1][2]

Quantitative Physical Data



The key physical properties of **Methyl 4-aminobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₂	[2][5]
Molecular Weight	151.16 g/mol	[2][3][6]
Appearance	White to beige crystalline powder	[2][3][4]
Melting Point	110-114 °C	[1][3][7]
Boiling Point	~273.17 °C (estimate)	[3][8]
Density	~1.202 g/cm³ (estimate)	[3][8]
Water Solubility	3.82 g/L	[2][3][9]
Other Solubilities	Soluble in alcohol and ether	[1][2][3][5]
рКа	2.38 (for the protonated amino group, at 25 °C)	[2][3][5]
Refractive Index	~1.581 (estimate)	[3][5][8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **Methyl 4-aminobenzoate**.



Spectrum	Characteristic Peaks	
¹H NMR	The proton NMR spectrum typically shows a singlet for the methyl protons (-OCH ₃) at approximately 3.8 ppm, a broad singlet for the amine protons (-NH ₂) around 4.1 ppm (which can vary), and two doublets in the aromatic region (approximately 6.6 ppm and 7.8 ppm) corresponding to the para-substituted benzene ring.[10]	
¹³ C NMR	The carbon NMR spectrum will show signals for the methyl carbon (~52 ppm), the aromatic carbons (in the range of 113-152 ppm), and the carbonyl carbon of the ester group (~167 ppm).	
IR	The infrared spectrum displays characteristic absorption bands. These include N-H stretching vibrations for the primary amine (around 3300-3500 cm ⁻¹), a strong C=O stretching vibration for the ester (around 1700 cm ⁻¹), C-O stretching (around 1280 cm ⁻¹), and C-N stretching (around 1170 cm ⁻¹).[6]	

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and analysis of **Methyl 4-aminobenzoate**.

Synthesis via Fischer Esterification

This is a common laboratory method for preparing **Methyl 4-aminobenzoate** from 4-aminobenzoic acid and methanol, using a strong acid catalyst.[10][11]

Materials:

- 4-Aminobenzoic acid
- Methanol (anhydrous)



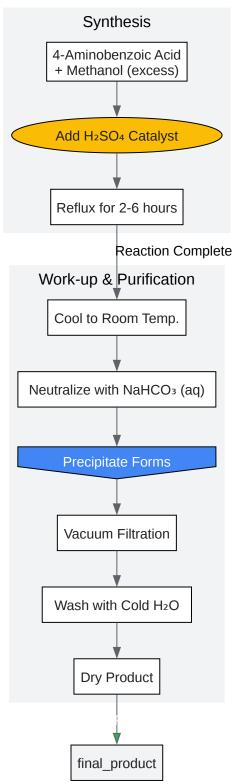
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
- Deionized Water
- Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, filter paper.

Procedure:

- Dissolve 4-aminobenzoic acid in an excess of methanol in a round-bottom flask.[10][11]
- Carefully and slowly add concentrated sulfuric acid to the solution while stirring.[10][11]
- Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[10][11]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Reduce the volume of methanol using a rotary evaporator.
- Neutralize the remaining acidic solution by carefully adding it to a beaker containing a 5% sodium bicarbonate solution. The product will precipitate out of the solution.[11]
- Continue adding bicarbonate solution until the evolution of CO₂ gas ceases, ensuring the solution is neutral or slightly basic (pH ~8).[11]
- Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water to remove any remaining salts.
- Dry the purified **Methyl 4-aminobenzoate** product. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.



Synthesis and Purification Workflow



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Workflow for the synthesis of **Methyl 4-aminobenzoate**.



Characterization Protocols

Melting Point Determination:

- Place a small, finely powdered sample of the dried product into a capillary tube, sealed at one end.
- Tap the tube gently to pack the sample to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the apparatus rapidly to about 15-20 °C below the expected melting point (110 °C).
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Spectroscopic Analysis (General):

- NMR Spectroscopy: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube. Acquire ¹H and ¹³C spectra using a standard NMR spectrometer.
- IR Spectroscopy: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Obtain the spectrum using an FTIR spectrometer.

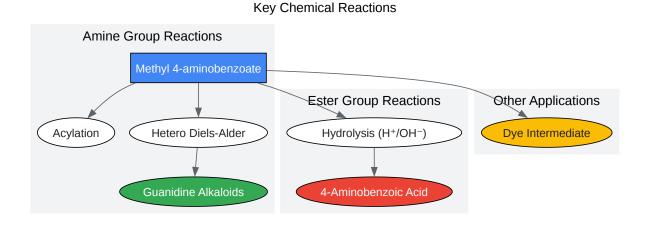
Chemical Reactivity and Applications

The reactivity of **Methyl 4-aminobenzoate** is dictated by its two functional groups: the aromatic amine and the methyl ester.

 Amine Group Reactions: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. For example, it reacts with 2-acetylaminobenzoic acid to prepare 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester.[1]
 [3]



- Ester Group Reactions: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols.
- Aromatic Ring Reactions: The amino group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions are often complex due to the reactivity of the amine itself.
- Applications in Synthesis: It is a key building block in the synthesis of more complex
 molecules. A notable application is its use in a hetero Diels-Alder reaction to synthesize
 guanidine alkaloids like (±)-martinelline.[1][3][8] It also serves as a dye intermediate.[1][2]



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Reactivity summary of **Methyl 4-aminobenzoate**.

Safety and Handling

Methyl 4-aminobenzoate is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][12][13][14] Standard laboratory safety precautions should be strictly followed.



- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
 with side-shields, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation
 of the powder.[12]
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation.[12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.[9][13]

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